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molecular formula C10H16ClNO2 B8319059 3-(1-Acetyl-4-piperidinyl)propionyl chloride

3-(1-Acetyl-4-piperidinyl)propionyl chloride

Cat. No. B8319059
M. Wt: 217.69 g/mol
InChI Key: BKCATIMIIHAOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273974

Procedure details

To 100 ml of thionyl chloride was added 26 g of 3-(1-acetylpiperidin-4-yl)propionic acid, obtained in Reference Example 1-(2), in small portions with ice-cooling. The mixture was stirred for 5 minutes, after which the excess thionyl chloride was distilled off and the solid residue was washed with diethyl ether to give 26.4 g of 3-(1-acetylpiperidin-4-yl)propionyl chloride as a pale yellow powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].S(Cl)([Cl:17])=O>>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([Cl:17])=[O:14])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in small portions with ice-cooling
DISTILLATION
Type
DISTILLATION
Details
after which the excess thionyl chloride was distilled off
WASH
Type
WASH
Details
the solid residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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